molecular formula C10H11BrClNO B2849780 N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide CAS No. 851169-51-2

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide

Cat. No.: B2849780
CAS No.: 851169-51-2
M. Wt: 276.56
InChI Key: YUFDWBRCRGFBER-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is an organic compound with the molecular formula C10H11BrClNO. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide typically involves the reaction of 2-bromobenzyl chloride with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2-chloro-N-methylacetamide
  • N-[(2-fluorophenyl)methyl]-2-chloro-N-methylacetamide
  • N-[(2-iodophenyl)methyl]-2-chloro-N-methylacetamide

Uniqueness

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFDWBRCRGFBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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